[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine
Description
Chemical Structure: The compound features a pyrazole core substituted with a propyl group at the 1-position and a methylene-linked thiophen-2-ylmethyl amine group at the 5-position (Figure 1). Its molecular formula is C₁₂H₁₆N₃S (molecular weight: 234.34 g/mol).
Synthesis:
While direct synthesis data for this compound is unavailable in the provided evidence, analogous compounds (e.g., pyrazol-5-amines with thiophenyl substituents) are synthesized via condensation of nitriles with hydrazine derivatives, followed by functionalization of the amine group .
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(2-propylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H17N3S/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12/h3-6,8,13H,2,7,9-10H2,1H3 |
InChI Key |
PWDRZZGOIXQSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with thiophen-2-ylmethylamine under reductive amination conditions. This process often uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole or thiophene rings, while substitution reactions can introduce various functional groups at the amine site.
Scientific Research Applications
[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Thiophene substitution : Methylation at the thiophene’s 3-position (as in ) may sterically hinder interactions with target proteins compared to the unsubstituted thiophene in the target compound.
- Linker flexibility : Ethyl linkers (e.g., ) offer greater conformational freedom than methylene groups, which could influence binding kinetics.
Challenges :
- Thiophenylmethyl amine installation might necessitate protective group strategies to avoid side reactions.
Biological Activity
The compound [(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrazole moiety linked to a thiophene ring. The synthesis typically involves the following steps:
- Formation of Pyrazole : The pyrazole ring can be synthesized through the reaction of hydrazine with suitable carbonyl compounds.
- Thiophene Modification : The thiophene ring can be modified using various electrophilic substitution reactions to introduce different substituents.
- Coupling Reaction : The final compound is formed through a coupling reaction between the pyrazole and thiophene derivatives, often utilizing palladium-catalyzed methods.
Biological Activity
The biological activity of this compound is primarily attributed to the presence of the pyrazole and thiophene moieties, which have been shown to exhibit various pharmacological effects.
Pharmacological Properties
Research indicates that pyrazole derivatives generally possess a wide range of biological activities, including:
- Anti-inflammatory Activity : Pyrazole compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating significant anti-inflammatory effects comparable to established drugs like dexamethasone .
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, including E. coli and S. aureus, indicating potential use as antimicrobial agents .
- Anticancer Activity : Some studies have highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Case Studies
- A study on a series of pyrazole derivatives found that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, highlighting their potential for treating inflammatory diseases .
- Another investigation demonstrated that pyrazole compounds showed promising results against tuberculosis bacteria, with some derivatives achieving over 98% inhibition compared to standard treatments .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could also interact with receptors related to pain and inflammation, modulating their activity through competitive or non-competitive inhibition.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrazole-based compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Phenylbutazone | Anti-inflammatory | |
| Pyrazole Derivative A | Antimicrobial | |
| Pyrazole Derivative B | Anticancer |
This table illustrates that while many pyrazole derivatives exhibit similar activities, the specific combination of the propyl-pyrazole and thiophene components may confer unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
